2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide
Description
This compound (CAS: 305866-72-2) is a purine derivative featuring a (E)-but-2-enyl substituent at the 7-position, a methyl group at the 3-position, and a sulfanylacetamide moiety at the 8-position. Its molecular formula is C₁₈H₁₉N₅O₃S, with a molar mass of 385.44 g/mol . The (E)-configuration of the but-2-enyl group introduces rigidity and electronic effects that influence its binding to biological targets, as evidenced by docking studies targeting residues like Tyr631 and Glu206 in dipeptidyl peptidase-4 (DPP-4) inhibitors .
Properties
IUPAC Name |
2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3S/c1-3-4-5-17-8-9(14-12(17)21-6-7(13)18)16(2)11(20)15-10(8)19/h3-4H,5-6H2,1-2H3,(H2,13,18)(H,15,19,20)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELFUDCDJSUOBV-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include the following steps:
Formation of the Purine Base: The purine base can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the But-2-enyl Group: The but-2-enyl group can be introduced via a Heck reaction, which involves the coupling of an alkene with a halide in the presence of a palladium catalyst.
Attachment of the Sulfanylacetamide Group: The final step involves the nucleophilic substitution reaction where the sulfanylacetamide group is attached to the purine base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Alkylation at N7-Position
The introduction of the (E)-but-2-enyl group at the N7 position of the purine core is achieved via alkylation of 3-methylxanthine derivatives. This reaction typically employs (E)-but-2-enyl bromide under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like DMF or DMSO .
| Reaction Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Alkylation at N7 | (E)-but-2-enyl bromide, K₂CO₃, DMF, 60°C | ~75 |
Bromination at C8
The purine core is brominated at the C8 position using bromine or N-bromosuccinimide (NBS) in acidic media. This step activates the purine for subsequent nucleophilic substitution .
Nucleophilic Substitution at C8
The bromine atom at C8 is replaced by the sulfanylacetamide group via reaction with mercaptoacetamide. This substitution occurs under mild alkaline conditions (e.g., NaHCO₃) with catalytic iodide (KI) to enhance reactivity .
| Reaction Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| C8 Substitution | Mercaptoacetamide, NaHCO₃, KI, DMSO | ~65 |
Sulfanylacetamide Moiety
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Hydrolysis : The acetamide group undergoes hydrolysis in acidic or alkaline conditions to form the corresponding carboxylic acid .
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Thiol-Disulfide Exchange : The sulfanyl (-S-) group participates in redox reactions, forming disulfide bonds under oxidative conditions .
(E)-But-2-Enyl Group
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Electrophilic Addition : The double bond in the (E)-but-2-enyl group reacts with halogens (e.g., Br₂) to form dihalogenated derivatives .
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Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, yielding a saturated butyl chain .
Biological Interactions
The compound exhibits bioactivity through enzyme inhibition, particularly targeting purine-binding enzymes. For example:
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Inhibition of Acetohydroxy Acid Synthase (AHAS) : The sulfanyl group coordinates with active-site residues (e.g., Arg318), mimicking sulfonylurea herbicides .
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Antiprotozoal Activity : Modifications to the purine core enhance binding to parasitic enzyme targets, as seen in analogs like linagliptin intermediates .
Stability and Degradation
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Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃ .
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Photodegradation : Exposure to UV light induces cleavage of the sulfanylacetamide bond, forming 8-mercaptopurine derivatives .
Key Research Findings
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Optimized Synthesis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves substitution efficiency at C8, reducing dimerization side products .
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Structure-Activity Relationship (SAR) : The (E)-configuration of the but-2-enyl group is critical for bioactivity; the (Z)-isomer shows 10-fold lower potency .
Comparative Reaction Data
Scientific Research Applications
Structure and Composition
The compound belongs to a class of molecules known as purine derivatives, characterized by a fused double-ring structure that is integral to various biological functions. The specific structural features include:
- Molecular Formula: C₁₃H₁₅N₅O₂S
- Molecular Weight: 305.36 g/mol
- Functional Groups: Contains sulfanyl, acetamide, and dioxopurine functionalities.
Antidiabetic Activity
Research indicates that compounds similar to 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. Inhibitors of DPP-IV are valuable in managing type 2 diabetes by enhancing insulin secretion and reducing blood glucose levels. A study highlighted the potential of this compound as a DPP-IV inhibitor, showcasing its efficacy in preclinical models .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research suggests that purine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. Case studies have demonstrated that compounds with similar structures can inhibit tumor growth in vitro and in vivo, making them promising candidates for cancer therapy .
Antiviral Activity
Preliminary studies have indicated that certain purine derivatives possess antiviral properties against a range of viruses, including those responsible for respiratory infections and other viral diseases. The mechanism often involves interference with viral replication processes. Research on related compounds suggests that this compound may exhibit similar effects, warranting further investigation .
Neuroprotective Effects
Recent investigations into neuroprotective agents have identified purine derivatives as potential therapeutic candidates for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms proposed include antioxidant activity and inhibition of neuroinflammation. Case studies have shown that compounds with structural similarities can protect neuronal cells from oxidative stress-induced damage .
Table: Summary of Case Studies Involving Purine Derivatives
Mechanism of Action
The mechanism by which 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors involved in purine metabolism. The compound may inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The compound’s analogs differ primarily in the substituents at the 7-position of the purine core and the acetamide group. Below is a detailed comparison:
Table 1: Structural and Physicochemical Properties
*Predicted using XLogP3 ; †Hydrogen bond donors/acceptors; ‡Estimated from analogs.
Biological Activity
2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide is a compound of interest due to its potential therapeutic applications, particularly in the realm of enzyme inhibition and anti-cancer properties. This article explores its biological activity, supported by recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound can be denoted by its molecular formula . Its structure features a purine base with a sulfanylacetamide functional group that contributes to its biological activity.
Research indicates that compounds similar to this compound may act as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in type 2 diabetes and other metabolic disorders . The inhibition of DPP-IV can enhance insulin secretion and improve glycemic control.
Anticancer Properties
Several studies have investigated the anticancer effects of purine derivatives. For instance, compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Case Study:
In a study involving human cancer cell lines, a compound structurally related to this compound demonstrated significant cytotoxicity against breast and prostate cancer cells. The mechanism was attributed to the compound's ability to induce oxidative stress and activate apoptotic pathways .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Apoptosis induction |
| PC3 (Prostate Cancer) | 12.1 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to anticancer properties, this compound may exhibit anti-inflammatory effects. Research suggests that purine derivatives can modulate inflammatory cytokine production, which is beneficial in conditions like rheumatoid arthritis and inflammatory bowel disease.
Research Findings:
A study highlighted that a related compound reduced levels of pro-inflammatory cytokines (TNF-alpha, IL-6) in vitro, indicating potential use in inflammatory disorders .
Q & A
Q. What are the recommended safety protocols for handling 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide in laboratory settings?
Methodological Answer:
- Use fume hoods for synthesis and purification to minimize inhalation exposure.
- Wear nitrile gloves, lab coats, and safety goggles to prevent dermal contact.
- Store the compound in a cool, dry environment (<25°C) in airtight containers to prevent degradation.
- Refer to SDS guidelines for spill management (e.g., neutralization with inert absorbents like vermiculite) .
Q. How can researchers design a reproducible synthesis route for this compound?
Methodological Answer:
- Begin with purine derivatives as precursors, optimizing coupling reactions (e.g., Mitsunobu or Ullmann-type reactions) for the (E)-but-2-enyl substituent.
- Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) and confirm purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).
- Employ column chromatography (hexane:ethyl acetate gradient) for intermediate purification, ensuring <5% impurities via NMR (DMSO-d6, 500 MHz) .
Q. What analytical techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy: Assign peaks for the sulfanylacetamide group (δ 3.8–4.2 ppm for SCH2CO) and the purine dioxo system (δ 10–12 ppm for NH groups).
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with <2 ppm error.
- FTIR: Identify carbonyl stretches (1650–1750 cm⁻¹) and sulfur-related bands (600–700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Methodological Answer:
- Conduct comparative bioassays under standardized conditions (e.g., cell lines, incubation time, and solvent controls).
- Validate structural integrity post-experiment via LC-MS to rule out degradation.
- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm target specificity .
Q. What experimental designs are optimal for studying the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Methodological Answer:
- Apply factorial design to test variables like dosage (10–100 mg/kg), administration route (oral vs. IV), and sampling intervals (0–24 hrs).
- Use compartmental modeling (e.g., NONMEM) to analyze plasma concentration-time curves.
- Corrogate metabolite identification via in vitro microsomal assays (CYP450 isoforms) and in vivo bile duct-cannulated models .
Q. How can computational methods guide the optimization of this compound’s selectivity for adenosine receptors?
Methodological Answer:
- Perform molecular docking (AutoDock Vina) using crystallographic structures of A1/A2A receptors (PDB IDs: 5UEN, 4EIY).
- Apply free-energy perturbation (FEP) to predict binding affinity changes for substituent modifications (e.g., methyl to ethyl groups).
- Validate predictions with radioligand displacement assays (³H-CCPA for A1, ³H-ZM241385 for A2A) .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Optimize asymmetric catalysis (e.g., chiral palladium complexes) for the (E)-but-2-enyl group.
- Implement continuous flow reactors to enhance stereochemical control and reduce side products.
- Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, heptane:ethanol 85:15) .
Theoretical and Methodological Frameworks
Q. How can researchers align studies of this compound with theoretical frameworks in medicinal chemistry?
Methodological Answer:
- Link structural modifications (e.g., sulfanylacetamide chain length) to Hansch analysis for logP optimization.
- Apply the "molecular simplification" approach to isolate pharmacophores (e.g., purine core vs. side-chain contributions).
- Validate hypotheses via QSAR models using datasets from PubChem BioAssay (AID: 1259351) .
Q. What methodologies address discrepancies between in silico predictions and experimental bioactivity data?
Methodological Answer:
- Recalibrate force fields (e.g., AMBER vs. CHARMM) to better model purine-ligand interactions.
- Perform umbrella sampling simulations to assess binding pathway energetics.
- Cross-validate with isothermal titration calorimetry (ITC) to measure ΔG and ΔH experimentally .
Data Analysis and Validation
Q. How should researchers approach conflicting spectral data (e.g., NMR vs. X-ray) for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
